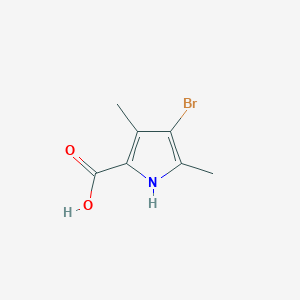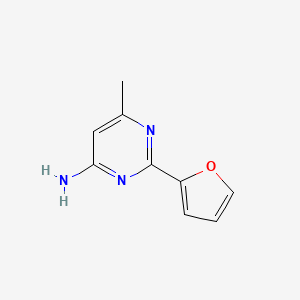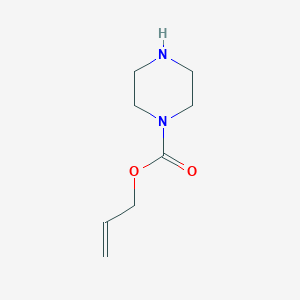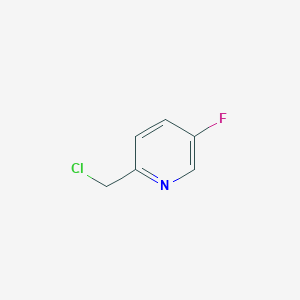
2-(Chloromethyl)-5-fluoropyridine
概要
説明
“2-(Chloromethyl)-5-fluoropyridine” is likely an organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “2-(Chloromethyl)” indicates a -CH2Cl group attached to the second carbon of the pyridine ring, and “5-fluoro” indicates a fluorine atom attached to the fifth carbon of the ring .
Molecular Structure Analysis
The molecular structure would be based on the pyridine ring, with the -CH2Cl and -F substituents likely causing electron density shifts within the ring .Chemical Reactions Analysis
As an organohalide, “2-(Chloromethyl)-5-fluoropyridine” might undergo nucleophilic substitution reactions. The chloromethyl group could potentially be replaced by other nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the pyridine ring and the halogen substituents. For example, the compound might exhibit polarity due to the electronegative halogens, and it might be able to participate in hydrogen bonding due to the nitrogen in the pyridine ring .科学的研究の応用
Chloromethylation of Aromatic Compounds
Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals . The chloromethylation of aromatic compounds has been well documented in the literature .
2. Synthesis of Fine or Special Chemicals The chloromethylation of aromatic compounds is a key step in the synthesis of a variety of fine or special chemicals . This process involves the reaction of aromatic hydrocarbons with hydrochloric acid and either trioxane or paraformaldehyde .
Production of Polymers
Chloromethyl substituted aromatic compounds, such as 2-(Chloromethyl)-5-fluoropyridine, are used in the production of polymers . These polymers have a wide range of applications in various industries .
Pharmaceutical Applications
In the pharmaceutical industry, chloromethyl substituted aromatic compounds are used as intermediates in the synthesis of various drugs . They are transformed into a variety of pharmaceuticals through various chemical reactions .
Production of Biobased Furans
5-Chloromethylfurfural (CMF), a compound similar in structure to 2-(Chloromethyl)-5-fluoropyridine, has been gaining interest as a novel building block . CMF can be produced at milder reaction conditions, has a lower polarity that enables easier separation with the aid of organic media, and the presence of chlorine as a better leaving group in synthesis .
Biofuel Production
One of the potential use cases of CMF is the production of 2,5-dimethylfuran (DMF), a biofuel candidate, derived through hydrogenation of CMF .
Production of Polymeric Building Blocks
Potential oxidation products of CMF are important polymeric building blocks, namely, FDCA and 2,5-furandicarbaldehyde . These products have a myriad of potential applications .
Synthesis of SEM [2-(trimethylsilyl)ethoxy]methyl]-ethers
2-(Chloromethoxy)ethyltrimethylsilane, a compound similar to 2-(Chloromethyl)-5-fluoropyridine, is used in the preparation of SEM [2-(trimethylsilyl)ethoxy]methyl]-ethers . It serves as a phenol protecting group in the synthesis of laterifluorones .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(chloromethyl)-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIOCGXGAXHMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617057 | |
| Record name | 2-(Chloromethyl)-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-fluoropyridine | |
CAS RN |
915690-76-5 | |
| Record name | 2-(Chloromethyl)-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


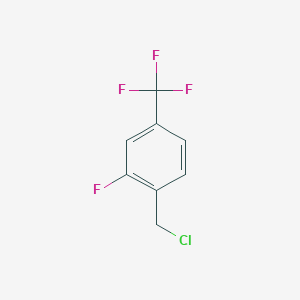
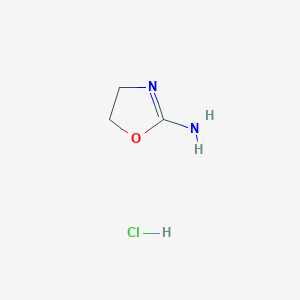
![1-((1H-benzo[d]imidazol-2-yl)thio)propan-2-amine hydrochloride](/img/structure/B1342866.png)
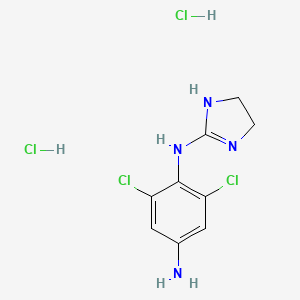
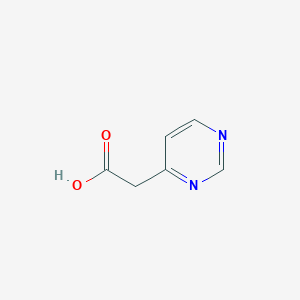
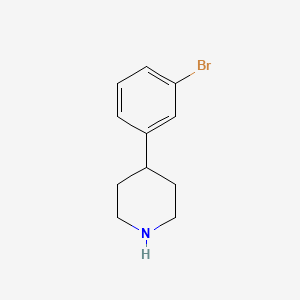
![4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine](/img/structure/B1342876.png)
